molecular formula C20H23NO4 B12569335 Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate CAS No. 191999-94-7

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate

Katalognummer: B12569335
CAS-Nummer: 191999-94-7
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: YJIUFMATKGUWDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, an imino group, and a phenoxy group attached to a hexanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate typically involves the condensation of benzyloxyamine with a suitable aldehyde or ketone, followed by esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The resulting intermediate is then esterified using methanol and a strong acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde derivative.

    Reduction: The imino group can be reduced to form an amine derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

191999-94-7

Molekularformel

C20H23NO4

Molekulargewicht

341.4 g/mol

IUPAC-Name

methyl 6-phenoxy-2-phenylmethoxyiminohexanoate

InChI

InChI=1S/C20H23NO4/c1-23-20(22)19(21-25-16-17-10-4-2-5-11-17)14-8-9-15-24-18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-16H2,1H3

InChI-Schlüssel

YJIUFMATKGUWDQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=NOCC1=CC=CC=C1)CCCCOC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.